Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine
Overview
Description
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivativeIt is a white crystalline solid that forms a colorless solution in water and is naturally found in many plants . The piperazine derivative, 1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine, is a compound that features a piperazine ring substituted with a phenoxyethyl group, which is further substituted with a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine typically involves multiple steps:
Synthesis of 1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine: This can be achieved by reacting 3-propan-2-ylphenol with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the oxalate salt: The resulting 1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine is then reacted with oxalic acid to form the oxalate salt. This reaction is usually performed in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include oxidized derivatives of the phenoxyethyl group.
Reduction: Products include glycolic acid and other reduced forms of oxalic acid.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted piperazine derivatives.
Scientific Research Applications
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenoxyethyl group can modulate enzyme activity. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways. These interactions result in the compound’s biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine: This compound lacks the oxalic acid moiety but shares similar structural features.
Oxalic acid derivatives: Compounds like oxalyl chloride and disodium oxalate share the oxalic acid moiety but differ in their overall structure and properties.
Uniqueness
Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine is unique due to its combination of oxalic acid and a substituted piperazine ring. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.C2H2O4/c1-13(2)14-4-3-5-15(12-14)18-11-10-17-8-6-16-7-9-17;3-1(4)2(5)6/h3-5,12-13,16H,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPQSSNAOOKYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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